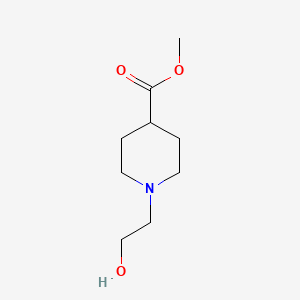

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Descripción

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyethyl substituent at the nitrogen atom and a methyl ester at the 4-position. Piperidine-4-carboxylate derivatives are often modified at the nitrogen or carboxylate positions to optimize physicochemical properties (e.g., solubility, logP) or receptor-binding affinity .

Propiedades

IUPAC Name |

methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMXGNXYBMWVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials: Piperidine, hydroxyethyl derivatives, and carboxylic acid chlorides or anhydrides.

- Reagents: Common reagents include triethylamine as a base and solvents like methanol or dichloromethane.

- Yield Optimization: Techniques such as chromatography are employed to purify the final product.

Drug Development

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate has been investigated for its potential in drug development due to its ability to interact with biological targets. It serves as a scaffold for synthesizing various pharmacologically active compounds.

- Example Compounds:

Research has indicated that this compound may exhibit various biological activities, including:

- Inhibition of Enzymes: Studies have explored its role in inhibiting soluble epoxide hydrolase (sEH), which is linked to inflammation pathways .

- Antimicrobial Properties: Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Study 1: Analgesic Properties

A study on the compound G1, derived from methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, demonstrated significant analgesic effects in CFA-induced arthritis models. The compound was noted for its ability to reduce inflammatory markers and improve survival rates in sepsis models .

Case Study 2: Tuberculosis Treatment

Recent structure-activity relationship (SAR) studies revealed that piperidine derivatives can inhibit key enzymes involved in menaquinone biosynthesis in Mycobacterium tuberculosis. Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate analogs were part of this investigation, highlighting their potential as new anti-tuberculosis agents .

Potential Therapeutic Uses

The therapeutic implications of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate extend to:

- Pain Management: Due to its analgesic properties.

- Anti-inflammatory Treatments: Potential applications in conditions characterized by chronic inflammation.

- Antimicrobial Agents: Further exploration could lead to new treatments for resistant bacterial strains.

Comparative Analysis of Related Compounds

To better understand the unique properties of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxy group instead of methoxy | Potentially different biological activity |

| Methyl 1-(2-methoxycarbonyl)piperidine-4-carboxylate | Methyl ester instead of ethyl | Variations in ester group influence pharmacokinetics |

| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution on piperidine | Different pharmacological profiles |

Mecanismo De Acción

The mechanism by which Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine Nitrogen

Ethyl 1-(2-Hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6)

- Structural Difference : Ethyl ester vs. methyl ester at the 4-position.

- Key Data :

Methyl 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylate (Y031-6840)

- Structural Difference : Aromatic (2-methoxyphenyl)acetyl group vs. hydroxyethyl.

- Key Data :

- Pharmacological Relevance : Aromatic substituents enhance π-π stacking interactions with receptors, making this analog more suited for CNS-targeting drugs compared to the hydroxyethyl variant.

Methyl 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate

Functional Group Modifications at the 4-Position

Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 71172-59-3)

- Structural Difference : Ethoxycarbonylmethyl vs. hydroxyethyl at nitrogen.

- Key Data :

- Synthetic Utility : The ethoxy group simplifies nucleophilic substitution reactions, making this compound a preferred intermediate in combinatorial chemistry.

Methyl 1-Phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate (Carfentanil Analog)

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs. †Predicted using QSAR models.

Actividad Biológica

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate features a piperidine ring with a hydroxyl group and a carboxylate ester, which contributes to its unique chemical properties. The molecular formula of this compound is , with a molecular weight of approximately 185.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.24 g/mol |

| Functional Groups | Hydroxyl, Carboxylate |

Biological Activities

- Antiviral Properties : Recent studies have indicated that piperidine derivatives, including methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, exhibit antiviral activity against various pathogens, including HIV. The mechanism involves mimicking CD4 receptor interactions, enhancing the immune response against infected cells .

- Cytotoxic Effects : Research has shown that certain piperidine derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds structurally related to methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate have demonstrated the ability to inhibit tumor growth through apoptosis induction in specific cancer models .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that piperidine derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .

The biological activity of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and altering downstream signaling pathways.

- Enzymatic Interference : By inhibiting enzymes such as sEH, the compound can influence inflammatory responses and potentially provide therapeutic benefits in conditions like arthritis and sepsis .

- Cellular Uptake and Metabolism : The presence of the hydroxyl group may enhance solubility and cellular uptake, facilitating its biological effects.

Case Study 1: Antiviral Activity Against HIV

A study explored the efficacy of piperidine derivatives in sensitizing HIV-infected cells to antibody-dependent cellular cytotoxicity (ADCC). Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate was part of a series that showed enhanced binding affinity to gp120, a viral envelope glycoprotein crucial for HIV entry into cells .

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies assessed the cytotoxic effects of methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate on FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapy agents, suggesting its potential as an anticancer agent .

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis (Saponification):

Reacting with aqueous NaOH or KOH yields the corresponding carboxylic acid (1-(2-hydroxyethyl)piperidine-4-carboxylic acid) and methanol.

Reaction:

C₉H₁₇NO₃ + NaOH → C₈H₁₅NO₃ + CH₃OH

Conditions: Reflux in aqueous ethanol (60–80°C) for 4–6 hours . -

Acidic Hydrolysis:

Treatment with HCl or H₂SO₄ in aqueous methanol generates the carboxylic acid.

Key Observation: Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

LiAlH₄ Reduction:

Lithium aluminum hydride reduces the ester to 4-(hydroxymethyl)-1-(2-hydroxyethyl)piperidine.

Reaction:

C₉H₁₇NO₃ + LiAlH₄ → C₈H₁₇NO₂ + CH₃OH

Conditions: Anhydrous diethyl ether or THF at 0–25°C .

Functionalization of the Hydroxyethyl Group

The terminal hydroxyl group (-CH₂CH₂OH) can undergo modifications:

Oxidation to a Ketone

-

Jones Reagent (CrO₃/H₂SO₄):

Oxidizes the hydroxyethyl group to a ketone, forming 1-(2-oxoethyl)piperidine-4-carboxylate.

Conditions: Acetone/water mixture at 0–5°C .

Esterification or Etherification

-

Acetylation with Acetic Anhydride:

Converts the hydroxyl group to an acetate ester.

Reaction:

C₉H₁₇NO₃ + (CH₃CO)₂O → C₁₁H₁₉NO₄ + CH₃COOH

Catalyst: Pyridine or DMAP .

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can participate in alkylation or acylation:

Alkylation with Alkyl Halides

-

Example:

Reaction with methyl iodide forms a quaternary ammonium salt.

Conditions: DMF or acetonitrile, 50–60°C .

Acylation with Acid Chlorides

-

Example:

Benzoylation using benzoyl chloride yields 1-(2-hydroxyethyl)-4-(benzoyloxycarbonyl)piperidine.

Catalyst: Triethylamine.

Decarboxylation

Under high-temperature conditions, the ester may undergo decarboxylation:

-

Thermal Decarboxylation:

Heating above 200°C in an inert atmosphere produces CO₂ and 1-(2-hydroxyethyl)piperidine.

Byproduct: Methanol .

Cross-Coupling Reactions

The carboxylate group can participate in metal-catalyzed couplings:

-

Suzuki–Miyaura Coupling:

Requires prior conversion to a boronic ester. Limited data exist for this specific compound, but analogous piperidine derivatives show moderate reactivity .

Mechanistic Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.